molecular formula C10Br2O6 B1348238 4,8-Dibromobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetraone CAS No. 24848-78-0

4,8-Dibromobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetraone

Cat. No. B1348238
CAS RN: 24848-78-0
M. Wt: 375.91 g/mol
InChI Key: OYIHYCLAXDDYFC-UHFFFAOYSA-N
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Description

4,8-Dibromobenzo[1,2-c:4,5-c]difuran-1,3,5,7-tetraone, also known as 4,8-DBDFT, is a heterocyclic compound with a unique structure and properties. It is a dibrominated benzo[1,2-c:4,5-c]difuran-1,3,5,7-tetraone, which is a heterocyclic compound containing two fused five-membered rings and two fused six-membered rings. It is an important chemical compound used in various scientific research applications.

Scientific Research Applications

4,8-Dibromobenzo[1,2-c4,5-c’]difuran-1,3,5,7-tetraone: , also known as 4,8-dibromofuro3,4-fbenzofuran-1,3,5,7-tetrone , is a chemical compound with potential applications in various fields of scientific research. Below is a comprehensive analysis focusing on unique applications:

Organic Electronics

This compound is used in the preparation of thioether quinones which are known for their high solubility. These materials are crucial in the development of organic electronics due to their ability to conduct electricity and are used in components such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Electron Delocalization Studies

The electronic structure and electron delocalization of derivatives of this compound have been studied using X-ray analysis and ab initio calculations. This research is fundamental in understanding the properties of materials that can be used for developing new types of semiconductors .

Low Bandgap Material Synthesis

A synthetic approach involving this compound has been reported for the synthesis of low bandgap materials . These materials are essential for creating efficient solar cells and other photonic devices due to their ability to absorb a broader spectrum of sunlight .

Palladium-Catalyzed Coupling Reactions

The compound serves as a precursor in palladium-catalyzed coupling reactions. These reactions are pivotal in creating complex organic molecules used in pharmaceuticals and agrochemicals .

Aromatic Nucleophilic Substitution Reactions

It is involved in C-Br aromatic nucleophilic substitution reactions which are key steps in the synthesis of various aromatic compounds with applications ranging from material science to bioactive molecules .

Cross-Coupling Reactions

The compound is also used in cross-coupling reactions which are widely employed in the synthesis of polymers and other macromolecules that have applications in coatings, adhesives, and other materials .

properties

IUPAC Name

4,8-dibromofuro[3,4-f][2]benzofuran-1,3,5,7-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10Br2O6/c11-5-1-2(8(14)17-7(1)13)6(12)4-3(5)9(15)18-10(4)16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIHYCLAXDDYFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C3C(=C1Br)C(=O)OC3=O)Br)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10Br2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348115
Record name ST50985910
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,8-Dibromobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetraone

CAS RN

24848-78-0
Record name ST50985910
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibromopyromellitic Dianhydride
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